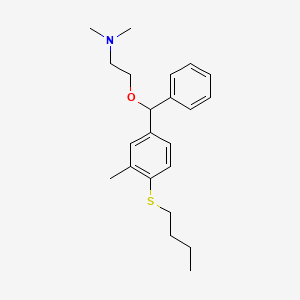
ETHYLAMINE, 2-((4-(BUTYLTHIO)-3-METHYL-alpha-PHENYLBENZYL)OXY)-N,N-DIMETHYL-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYLAMINE, 2-((4-(BUTYLTHIO)-3-METHYL-alpha-PHENYLBENZYL)OXY)-N,N-DIMETHYL- is a complex organic compound that belongs to the class of amines. This compound is characterized by its unique structure, which includes an ethylamine group, a butylthio group, and a phenylbenzyl group. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYLAMINE, 2-((4-(BUTYLTHIO)-3-METHYL-alpha-PHENYLBENZYL)OXY)-N,N-DIMETHYL- involves multiple stepsThe reaction conditions typically involve the use of solvents like ethanol or diethyl ether and catalysts such as metal oxides .
Industrial Production Methods
Industrial production of this compound often involves the reductive amination of acetaldehyde with ammonia, followed by further functionalization to introduce the butylthio and phenylbenzyl groups . This process is carried out under high pressure and elevated temperatures to ensure high yield and purity.
化学反应分析
Types of Reactions
ETHYLAMINE, 2-((4-(BUTYLTHIO)-3-METHYL-alpha-PHENYLBENZYL)OXY)-N,N-DIMETHYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, secondary amines, and substituted benzyl derivatives .
科学研究应用
ETHYLAMINE, 2-((4-(BUTYLTHIO)-3-METHYL-alpha-PHENYLBENZYL)OXY)-N,N-DIMETHYL- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
作用机制
The mechanism of action of ETHYLAMINE, 2-((4-(BUTYLTHIO)-3-METHYL-alpha-PHENYLBENZYL)OXY)-N,N-DIMETHYL- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
Methylamine: A simpler amine with similar nucleophilic properties.
Ethylenediamine: Contains two amine groups and is used in similar applications.
Propylamine: Another primary amine with comparable reactivity.
Uniqueness
ETHYLAMINE, 2-((4-(BUTYLTHIO)-3-METHYL-alpha-PHENYLBENZYL)OXY)-N,N-DIMETHYL- is unique due to its complex structure, which imparts distinct chemical properties and reactivity. The presence of the butylthio and phenylbenzyl groups enhances its versatility in chemical synthesis and potential biological activity .
属性
CAS 编号 |
7799-34-0 |
|---|---|
分子式 |
C22H31NOS |
分子量 |
357.6 g/mol |
IUPAC 名称 |
2-[(4-butylsulfanyl-3-methylphenyl)-phenylmethoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C22H31NOS/c1-5-6-16-25-21-13-12-20(17-18(21)2)22(24-15-14-23(3)4)19-10-8-7-9-11-19/h7-13,17,22H,5-6,14-16H2,1-4H3 |
InChI 键 |
FPDPQNLEJFMKQB-UHFFFAOYSA-N |
规范 SMILES |
CCCCSC1=C(C=C(C=C1)C(C2=CC=CC=C2)OCCN(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





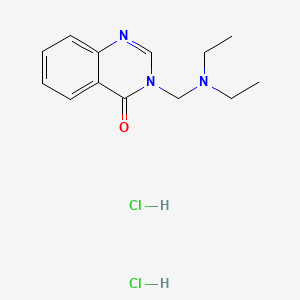
![Benzenepropanamide,N-(2-chlorophenyl)-b-oxo-4-[(1-oxooctadecyl)amino]-a-phenoxy-](/img/structure/B13779190.png)
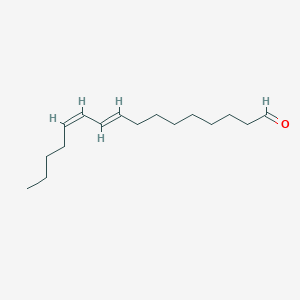
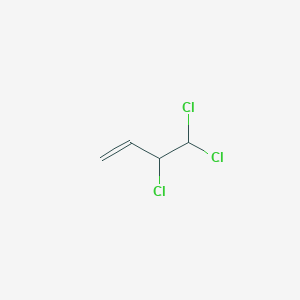
![4-Bromo-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-triene-14,18-diol;2,3-dihydroxybutanedioic acid](/img/structure/B13779206.png)
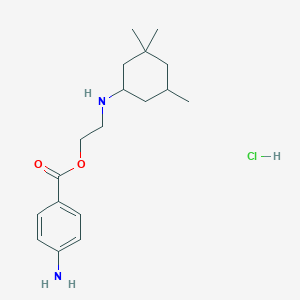
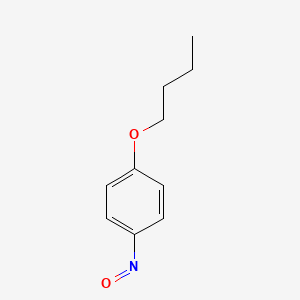
![Trisodium 4-hydroxy-7-[[[[5-hydroxy-6-[(2-methyl-4-sulphonatophenyl)azo]-7-sulphonato-2-naphthyl]amino]carbonyl]amino]-3-(phenylazo)naphthalene-2-sulphonate](/img/structure/B13779225.png)


![2H-Pyrido[1,2-a]pyrazinium,octahydro-5-methyl-1-oxo-,trans-(9CI)](/img/structure/B13779240.png)
